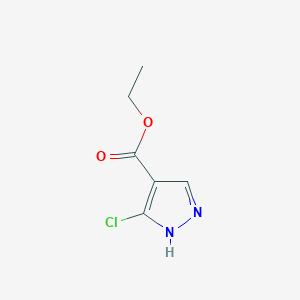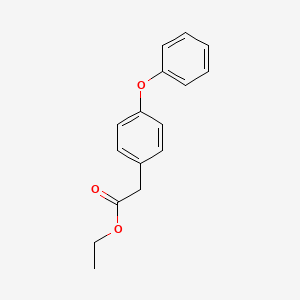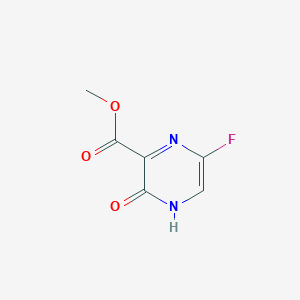
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate
描述
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate is a useful research compound. Its molecular formula is C6H5FN2O3 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate, also known as Favipiravir, is a potent RNA polymerase inhibitor . It primarily targets the RNA-dependent RNA polymerase of various RNA viruses .
Mode of Action
Favipiravir functions by selectively inhibiting the RNA-dependent RNA polymerase of the influenza virus . This inhibition disrupts the replication process of the virus, thereby preventing its proliferation within the host organism .
Biochemical Pathways
The active form of Favipiravir, known as T-705 ribofuranosyl triphosphate (T-705 RTP), is generated from the parent drug by a series of intracellular enzymes . This active form then inhibits the RNA-dependent RNA polymerase, affecting the replication pathway of the virus .
Pharmacokinetics
It is known that the compound is synthesized through a series of chemical reactions, including esterification, amidation, and fluorination .
Result of Action
The inhibition of RNA-dependent RNA polymerase by Favipiravir results in a significant reduction in viral load . This leads to a decrease in the severity of symptoms associated with viral infections .
Action Environment
The efficacy and stability of Favipiravir can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below -15°C to maintain its stability . Additionally, the compound should be handled with care to avoid dust formation and inhalation .
生化分析
Biochemical Properties
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of RNA polymerase. This compound interacts with various enzymes and proteins, including RNA-dependent RNA polymerase, which is essential for the replication of RNA viruses . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity and preventing viral replication .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by inhibiting RNA polymerase, leading to a decrease in viral RNA synthesis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the replication machinery of RNA viruses . As a result, this compound can effectively reduce viral load and improve cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with RNA-dependent RNA polymerase. By occupying the active site of the enzyme, this compound inhibits the polymerase activity, preventing the synthesis of viral RNA . Additionally, this compound may induce changes in gene expression and enzyme activity, further contributing to its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained antiviral activity . Prolonged exposure may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and potential damage to cellular structures . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . This compound undergoes metabolic transformations that influence its efficacy and stability. Understanding these pathways is crucial for optimizing the therapeutic potential of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity and effectiveness . Proper distribution is essential for achieving the desired therapeutic outcomes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
methyl 5-fluoro-2-oxo-1H-pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAQOOMADZVENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CNC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
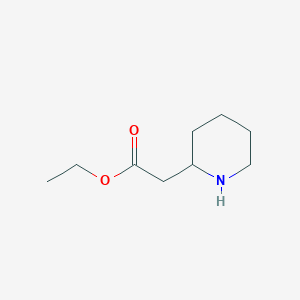
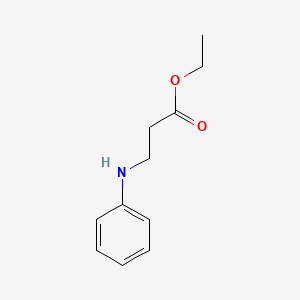
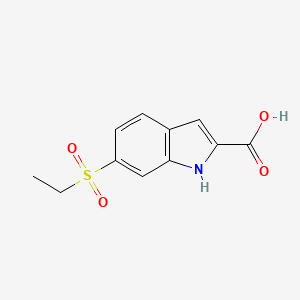
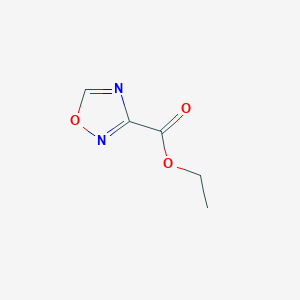
![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)
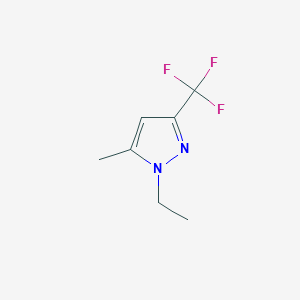
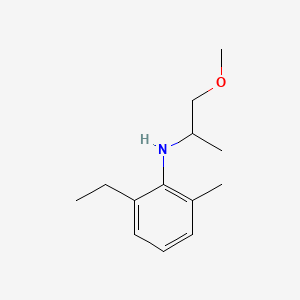
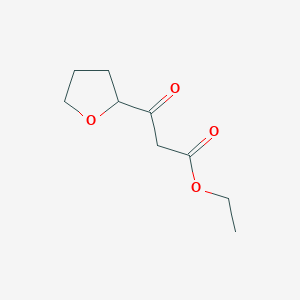
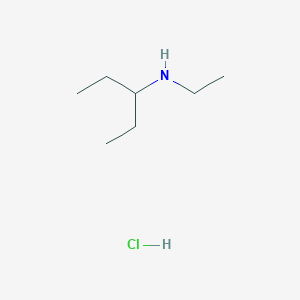
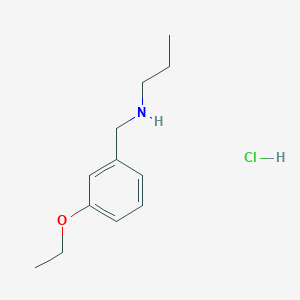

![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)
